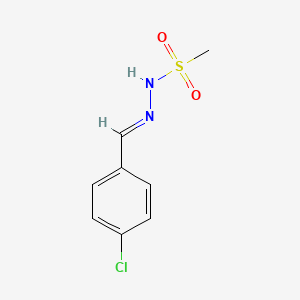![molecular formula C20H25ClN2O2 B5512522 N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5512522.png)
N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that aim to introduce specific functional groups to achieve desired biological activities. For instance, Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, using chiral amino acids to introduce alkyl and aryl substituents, aiming for kappa opioid agonist properties. This methodology could provide insights into the synthesis of "N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide" by highlighting the importance of conformational analysis in the development of potent compounds (Costello et al., 1991).
Molecular Structure Analysis
The detailed molecular structure analysis of compounds similar to the one often involves examining the orientation of functional groups and their impact on the compound's properties. Gowda et al. (2007) discuss the conformation of the N—H bond in relation to methyl groups in structures like 2-chloro-N-(3,4-dimethylphenyl)acetamide, offering a basis for understanding how substitutions affect molecular conformation (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives highlight its reactivity and potential for further modification. The studies by Barlow et al. (1991) on structure/activity relationships within a series of kappa-opioid agonists provide an example of how specific chemical modifications can enhance biological activity. Although the focus is on a different chemical class, the principles of optimizing activity through structural changes are relevant (Barlow et al., 1991).
Applications De Recherche Scientifique
Opioid Kappa Agonists Research : This compound has been studied for its potential as an opioid kappa agonist. Barlow et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of this compound, and evaluated their biological activity as opioid kappa agonists. They found compounds with potent naloxone-reversible analgesic effects in a mouse abdominal constriction model (Barlow et al., 1991).
Antimicrobial Activity : The compound's antimicrobial properties were also explored. A study by Altalbawy (2013) synthesized novel compounds, including derivatives of N-((3S*,4R*)-1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide, and evaluated their antimicrobial effectiveness (Altalbawy, 2013).
Conformational Analysis in Drug Development : The conformational analysis of similar compounds has been crucial in drug development, especially for identifying potent opioid kappa agonists. Costello et al. (1991) conducted such an analysis and identified compounds with significant analgesic effects (Costello et al., 1991).
Kappa-Opioid Receptor Antagonists : Grimwood et al. (2011) worked on a novel κ-opioid receptor antagonist, which shows the potential of related compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Synthetic Methodology and Enantioselective Synthesis : Wu et al. (1996) presented an enantioselective synthesis method for related compounds, indicating their importance in pharmaceutical synthesis (Wu et al., 1996).
Spectroscopic and Quantum Mechanical Studies : Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on related benzothiazolinone acetamide analogs, emphasizing the importance of these analyses in understanding the chemical properties and potential applications of such compounds (Mary et al., 2020).
Propriétés
IUPAC Name |
N-[(3S,4R)-1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-6-15-11-23(13-19(15)22-14(2)24)12-16-9-10-20(25-16)17-7-4-5-8-18(17)21/h4-5,7-10,15,19H,3,6,11-13H2,1-2H3,(H,22,24)/t15-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUYBMXXHZHSOE-DNVCBOLYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)


![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
![3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)